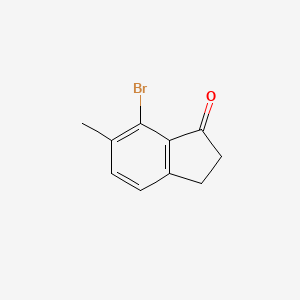

7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one” is a chemical compound. Its structure is similar to that of 1H-Inden-1-one, 2,3-dihydro-, which has a molecular weight of 132.1592 .

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, Indane, a related compound, is usually produced by the hydrogenation of indene .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. The structure of 1H-Inden-1-one, 2,3-dihydro- is available as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, 1H-Inden-1-one, 2,3-dihydro- has a molecular weight of 132.1592 . Another similar compound, 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one, has a molecular weight of 225.08 .Scientific Research Applications

Synthesis of CCR5 Antagonist

A practical method was developed for synthesizing an orally active CCR5 antagonist using 7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one. This process involved esterification, Claisen type reaction, Suzuki−Miyaura reaction, hydrolysis, and amidation, highlighting its utility in medicinal chemistry (Ikemoto et al., 2005).

Crystal Structures of Bromo-Phenyl-Derivatives

Research on bromo-phenyl derivatives of this compound has revealed differences in molecular forms due to proton migration, affecting the conformation of central molecular fragments. These findings are significant for understanding molecular interactions and crystal assembly (Kravtsov et al., 2012).

Tandem Cyclocondensation-Knoevenagel–Michael Reaction

This compound is used in a novel tandem cyclocondensation-Knoevenagel–Michael reaction, catalyzed by Br+ ions in neutral media. This methodology offers several advantages such as use of non-toxic materials, high yields, and clean workup, underscoring its versatility in organic synthesis (Khazaei et al., 2014).

Development of D1 Dopamine Receptor Ligands

Research involving this compound led to the development of high-affinity D1 dopamine receptor ligands. These compounds have potential applications in neuroscience and pharmacology, particularly for in vivo studies and drug development (Neumeyer et al., 1991).

Safety and Hazards

properties

IUPAC Name |

7-bromo-6-methyl-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-6-2-3-7-4-5-8(12)9(7)10(6)11/h2-3H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDQVHPRQPQGFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC2=O)C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

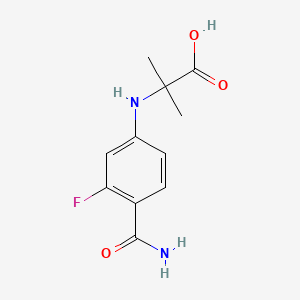

![Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-, methyl ester](/img/structure/B591971.png)